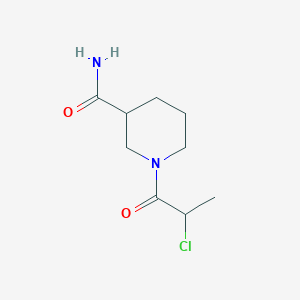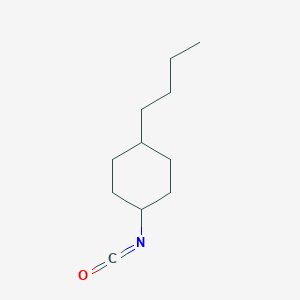
2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one is a synthetic compound with the molecular formula C9H15ClN2O2 . It is also known as 4-acetylphenylaminoacetyl chloride or PAC. The compound is a powder and has a melting point of 135-138°C .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one is 1S/C9H15ClN2O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one is a powder with a melting point of 135-138°C . Its molecular weight is 218.68 g/mol.Applications De Recherche Scientifique
Development of PET Imaging Probes
The compound has been used in the development of a novel 18F-labeled small molecule probe for PET imaging of mesenchymal epithelial transition receptor expression . This probe shows easy radiosynthesis, high stability in vitro and in vivo, high targeting affinity, and favorable lipophilicity and brain transport coefficient . It demonstrates excellent tumor imaging properties in vivo and can delineate c-Met positive glioma specifically at 1 h after intravenous injection of the probe .
Cancer Research
The compound has been used in cancer research, particularly in the study of the mesenchymal epithelial transition factor (c-Met), which is frequently overexpressed in numerous cancers and has served as a validated anticancer target . The compound has been used to develop an alternative tool for visualizing whole-body c-Met expression quantitatively and noninvasively .
Study of Tumor Heterogeneity
The compound has been used in the study of inter- and intra-tumor heterogeneity of c-Met . This is important in the context of anti-MET therapies, as the heterogeneity of c-Met expression can challenge the use of these therapies .
Evaluation of Therapeutic Intervention
The compound has been used in the development of imaging tools to evaluate biomarkers associated with therapeutic intervention . This is crucial for stratifying patients for targeted treatment, monitoring heterogeneity of target molecule, predicting therapy response, and improving patient management .
Study of Cell Uptake
The compound has been used in cell uptake assays to assess its specificity and affinity toward c-Met . This is done with or without cold compound [19F]-AZC or commercial c-Met inhibitor blocking .
Study of Brain Transport
The compound has been used in the study of brain transport, given its favorable lipophilicity and brain transport coefficient . This is particularly relevant in the context of brain tumors, such as glioma .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one is the mesenchymal epithelial transition factor (c-Met). c-Met is a member of the tyrosine kinase growth factor receptor family and is frequently overexpressed in numerous cancers . It has served as a validated anticancer target .
Mode of Action
The compound interacts with c-Met, which is activated by the scatter factor/hepatocyte growth factor (SF/HGF). SF/HGF is produced locally by stromal cells and acts in a paracrine manner to induce proliferation, motility, adhesion, and tumor cell invasion and metastasis .
Pharmacokinetics
The compound has been described as having high stability in vitro and in vivo, high targeting affinity, and favorable lipophilicity and brain transport coefficient .
Result of Action
The compound demonstrates excellent tumor imaging properties in vivo and can delineate c-Met positive glioma specifically at 1 h after intravenous injection of the probe . A favorable correlation was observed between the accumulation of the compound and the amount of c-Met expression in the tumor .
Action Environment
Given its stability in vitro and in vivo, it is likely to be relatively robust to environmental variations .
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-chloropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGWFAMJOKQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one | |
CAS RN |
1016699-47-0 | |
| Record name | 1-(4-acetylpiperazin-1-yl)-2-chloropropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)






![N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide](/img/structure/B3362850.png)
![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)

